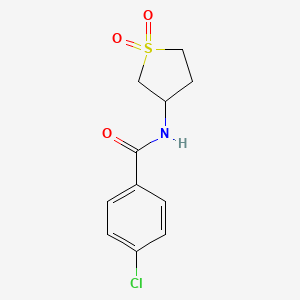

4-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 4-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide often involves intricate chemical reactions. For instance, a series of derivatives related to this compound were synthesized using the Staudinger reaction ([2 + 2] ketene-imine cycloaddition reaction) with chloroacetyl chloride, catalyzed by triethylamine in dimethylformamide (DMF), facilitated by ultrasonication as a green chemistry tool (Nimbalkar et al., 2018). This method exemplifies the complexity and innovation often required in the synthesis of such compounds.

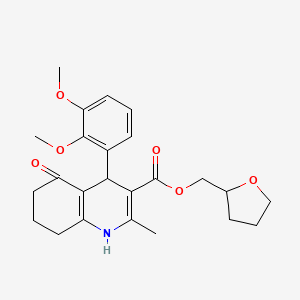

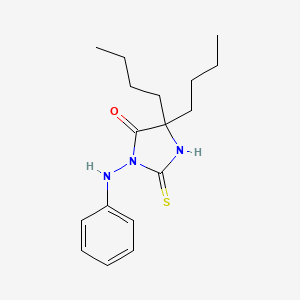

Molecular Structure Analysis

The molecular structure of compounds similar to 4-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been extensively studied. For example, the crystal structure and molecular geometry of related compounds have been determined through X-ray diffraction and optimized using hybrid-DFT methods, showing strong agreement with experimental values (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be intricate. For instance, the ultrasound-assisted synthesis of related compounds demonstrated the utility of sonochemistry in promoting chemical reactions by reducing hazardous chemicals and solvents, thus aligning with green chemistry principles (Nimbalkar et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. The solubility and crystal structure can be influenced significantly by the functional groups and the overall molecular architecture, as seen in related compounds (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability under different conditions, define the potential applications and safety of these chemicals. For instance, the electrophilic intramolecular cyclization of derivatives showcases the reactivity and potential for creating complex structures with specific functional applications (Danilyuk et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in the modulation of cellular excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The GIRK1/2 channel subtype, which is the most common within the brain, is particularly affected .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has been found to display nanomolar potency as a GIRK1/2 activator . It also shows improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by the compound leads to changes in cellular excitability . This can have effects on various physiological processes, potentially providing therapeutic benefits for conditions such as pain, epilepsy, addiction, and anxiety .

Propiedades

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBGMWQXUFMIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)

![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)

![4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)

![3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5109926.png)

![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)

![5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5109990.png)

![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)

![ethyl 4-(anilinocarbonyl)-5-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5110016.png)